molecular formula C12H22F2O B12570590 1,1-Difluorododecan-2-one CAS No. 193202-40-3

1,1-Difluorododecan-2-one

Katalognummer: B12570590
CAS-Nummer: 193202-40-3
Molekulargewicht: 220.30 g/mol
InChI-Schlüssel: ITPSCJUJVOCZJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluorododecan-2-one is an organofluorine compound with the molecular formula C₁₂H₂₂F₂O This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, with a ketone functional group at the second carbon

Vorbereitungsmethoden

The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

1,1-Difluorododecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Difluorododecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1,1-Difluorododecan-2-one can be compared with other fluorinated ketones and dodecanes, such as:

    1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.

    1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.

    1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent in organic synthesis. The uniqueness of this compound lies in its longer carbon chain and specific functionalization, which imparts distinct chemical and physical properties compared to shorter-chain or cyclic fluorinated compounds.

Eigenschaften

CAS-Nummer

193202-40-3

Molekularformel

C12H22F2O

Molekulargewicht

220.30 g/mol

IUPAC-Name

1,1-difluorododecan-2-one

InChI

InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3

InChI-Schlüssel

ITPSCJUJVOCZJB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.